molecular formula C19H15N3O4S B3661074 2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide

2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide

Cat. No.: B3661074
M. Wt: 381.4 g/mol
InChI Key: YLASOSBHJSZTPR-UHFFFAOYSA-N
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Description

2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyrimidinone ring, a phenoxy group, and a phenylacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the tetrahydropyrimidinone ring. This can be achieved through the condensation of thiourea with an appropriate diketone under acidic conditions. The resulting intermediate is then reacted with a phenoxy-substituted aldehyde to form the desired ylidene compound. Finally, the phenylacetamide group is introduced through an amide coupling reaction using phenylacetic acid and a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the phenoxy substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino-substituted or thiol-substituted derivatives.

Scientific Research Applications

2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and modulating biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular signaling pathways, influencing gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-methylacetamide
  • 2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-ethylacetamide
  • 2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-propylacetamide

Uniqueness

The uniqueness of 2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide lies in its specific structural features, such as the phenylacetamide moiety and the tetrahydropyrimidinone ring. These structural elements confer distinct chemical properties and biological activities, making it a valuable compound for various research applications. Compared to its similar compounds, it may exhibit different reactivity, binding affinity, and biological effects, highlighting its potential for unique applications in scientific research and industry.

Properties

IUPAC Name

2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c23-16(20-13-4-2-1-3-5-13)11-26-14-8-6-12(7-9-14)10-15-17(24)21-19(27)22-18(15)25/h1-10H,11H2,(H,20,23)(H2,21,22,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLASOSBHJSZTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide
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2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide
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2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide
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2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide
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2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide
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2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide

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